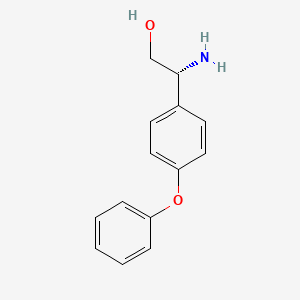
(r)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. It consists of an amino group, a phenoxyphenyl group, and an ethan-1-ol backbone. This compound is known for its unique structural properties, which make it a valuable candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-phenoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol may involve large-scale hydrogenation reactors and advanced chiral resolution technologies to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophilic reagents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Amides, ureas, or other substituted compounds.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act as a ligand for certain receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
(S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol: The enantiomer of the compound, with different biological activities.
4-Phenoxyphenylacetonitrile: A precursor in the synthesis of the compound.
2-(4-Methoxyphenyl)ethanol: A structurally related compound with different functional groups.
Uniqueness: ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2/t14-/m0/s1 |
Clave InChI |
LMSNUMFFSQXLQO-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](CO)N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









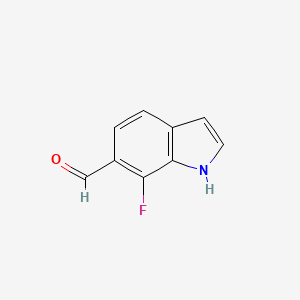

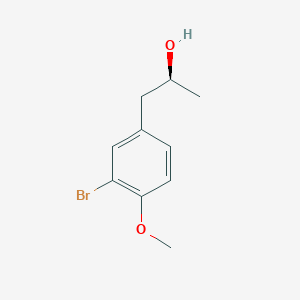
![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
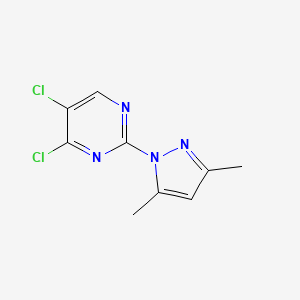
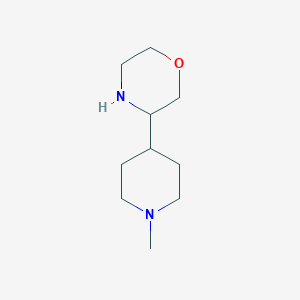
![1-[(3-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13596580.png)
